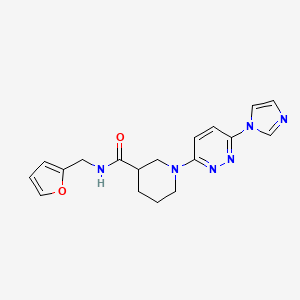

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-(6-imidazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c25-18(20-11-15-4-2-10-26-15)14-3-1-8-23(12-14)16-5-6-17(22-21-16)24-9-7-19-13-24/h2,4-7,9-10,13-14H,1,3,8,11-12H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGLQIHGUGXLHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Synthesis of the Pyridazine Ring: The pyridazine ring can be formed via the reaction of hydrazine with a 1,4-diketone.

Coupling of the Imidazole and Pyridazine Rings: The imidazole and pyridazine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction.

Attachment of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction.

Final Coupling: The final step involves coupling the furan ring with the piperidine ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of double bonds or other reducible groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole and pyridazine rings, using reagents like halogens or nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including those similar to 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide. For instance, compounds with imidazo[1,2-a]pyridine structures have shown significant activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as . This suggests that the target compound may possess similar or enhanced antimicrobial properties.

Anticancer Potential

The structural motifs present in this compound are conducive to interactions with various cellular targets implicated in cancer progression. Studies involving related imidazole-containing compounds have demonstrated cytotoxic effects against several cancer cell lines. For example, derivatives have been noted for their ability to induce apoptosis and inhibit tumor growth in vitro and in vivo . The potential for this compound to act as an anticancer agent warrants further investigation.

Antiviral Activity

Compounds derived from imidazole and pyridazine frameworks are being explored for their antiviral properties. Research indicates that certain derivatives can inhibit viral replication through mechanisms that involve the disruption of viral entry or replication processes . Given the structural similarities, it is plausible that this compound may exhibit antiviral effects.

Neuroprotective Effects

There is emerging evidence that imidazole derivatives can provide neuroprotection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . Investigating the neuroprotective potential of this compound could open new avenues for treating conditions such as Alzheimer's disease or Parkinson's disease.

Case Studies

Several case studies have documented the synthesis and evaluation of imidazole-based compounds:

Mechanism of Action

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity, or modulating its function. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Physicochemical Properties

- Furan vs. Thiazole (): The target compound’s furan-2-ylmethyl group replaces the thiazol-2-yl substituent in its closest analog. Thiazole’s sulfur atom may enhance metal-binding capacity or metabolic stability, whereas furan’s oxygen could improve aqueous solubility due to increased polarity .

- Trifluoromethyl Group (): Compound 41 incorporates a trifluoromethylpyridinyl group, which likely increases lipophilicity (logP) and resistance to oxidative metabolism compared to the target’s furan substituent .

- The pyrazolopyridine core in ’s compound offers a larger aromatic system, which may influence π-π stacking interactions in target proteins .

Pharmacological Implications

- Target Binding: The imidazole-pyridazine core shared by the target compound and ’s analog is conducive to interactions with ATP-binding pockets in kinases. The thiazole variant’s sulfur might engage in hydrogen bonding or hydrophobic interactions absent in the furan derivative .

- Metabolic Stability: The trifluoromethyl group in Compound 41 () is known to reduce metabolic degradation, whereas the target’s furan may be susceptible to oxidation, necessitating structural optimization for improved pharmacokinetics .

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide represents a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure incorporating multiple heterocycles, which are known for their diverse biological activities. The key structural components include:

- Imidazole Ring

- Pyridazine Ring

- Piperidine Ring

- Furan Substituent

The molecular formula is , and it has a molecular weight of approximately 284.32 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the imidazole and pyridazine rings allows for significant interactions with biological systems, potentially modulating enzymatic activity or receptor signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act on receptors associated with neurotransmission or immune responses.

- Antiviral Activity : Similar compounds have shown efficacy against various viral infections by disrupting viral replication processes.

Antiviral Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antiviral properties. For example, N-Heterocycles have been noted for their potential against various viruses:

Antibacterial and Antifungal Activity

The compound's structural features suggest potential antibacterial and antifungal properties as well. Several derivatives have been tested for their Minimum Inhibitory Concentration (MIC) values against various pathogens:

Case Studies and Research Findings

- Study on Antiviral Efficacy : A study highlighted the effectiveness of related compounds in inhibiting HSV replication, showing a reduction in plaque formation by up to 69% at optimal concentrations . This suggests that the target compound may also exhibit similar antiviral properties.

- Mechanistic Insights : Research indicates that imidazole-containing compounds can interfere with viral entry or replication stages, providing a basis for further exploration into the antiviral capabilities of our compound .

- Broad-Spectrum Antimicrobial Activity : Another investigation into related piperidine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the piperidine ring can enhance bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.